molecular formula C14H11F3N2O2 B15058764 Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

Cat. No.: B15058764
M. Wt: 296.24 g/mol
InChI Key: ZXTZSEUCGJNLEF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrimidine ring The ethyl ester group is attached to the carboxylate moiety on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and ethyl cyanoacetate.

    Knoevenagel Condensation: The 4-(trifluoromethyl)benzaldehyde undergoes a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-(4-(trifluoromethyl)phenyl)acrylate.

    Cyclization: The resulting product is then subjected to cyclization with guanidine hydrochloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3

InChI Key

ZXTZSEUCGJNLEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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